

The Discovery and Preclinical Development of ASX-173: A Technical Overview

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Compound of Interest

Compound Name: ASX-173

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An In-depth Guide for Researchers and Drug Development Professionals

Abstract

ASX-173 is a novel, cell-permeable small molecule inhibitor of human asparagine synthetase (ASNS), an enzyme crucial for intracellular asparagine biosynthesis. Identified through phenotypic screening, **ASX-173** has demonstrated potent and specific inhibition of ASNS at nanomolar concentrations. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of **ASX-173**. It details the experimental methodologies employed in its characterization and summarizes key quantitative data. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, drug discovery, and metabolic pathways.

Discovery of ASX-173

ASX-173 was initially identified from an unbiased phenotypic screen for small molecules that inhibit the Wnt/ β -catenin signaling pathway.^[1] Subsequent investigations revealed that its anticancer activity stemmed from the inhibition of asparagine synthetase (ASNS), a key enzyme in asparagine metabolism which is often upregulated in various cancers to support proliferation, chemoresistance, and metastasis.^{[1][2][3]}

Mechanism of Action

ASX-173 acts as a potent and specific inhibitor of human ASNS.[1] Structural and biochemical studies have elucidated its unique mechanism of action.

Uncompetitive Inhibition of ASNS

Cryo-electron microscopy (cryo-EM) studies have revealed that **ASX-173** is an uncompetitive inhibitor of ASNS.[4][5] It does not bind to the free enzyme but instead targets the ASNS/Mg²⁺/ATP complex.[4][5] **ASX-173** occupies a distinct hydrophobic pocket formed by AMP, Mg²⁺, and pyrophosphate within the C-terminal synthetase domain of ASNS, leading to high-affinity, multivalent binding.[4][5] This mode of inhibition is relatively rare for therapeutic enzyme inhibitors.[4][5]

Induction of the Integrated Stress Response (ISR)

By inhibiting ASNS, **ASX-173** depletes intracellular asparagine levels.[4][5] This amino acid deprivation triggers the Integrated Stress Response (ISR), a key cellular pathway for adapting to environmental stress.[4][5] The reduction in asparagine leads to the activation of the GCN2 kinase, which then phosphorylates the α subunit of eukaryotic initiation factor 2 (eIF2 α).[5][6] This phosphorylation event attenuates global protein synthesis while selectively promoting the translation of activating transcription factor 4 (ATF4).[5] ATF4, in turn, upregulates genes involved in amino acid synthesis and stress adaptation, including ASNS itself, as a compensatory mechanism.[5]

Preclinical Development and Efficacy

ASX-173 has undergone preclinical evaluation in various cancer cell lines and in a mouse xenograft model, demonstrating significant anticancer activity, particularly when used in combination with L-asparaginase (ASNase).

In Vitro Studies

In vitro assays have confirmed the potent and specific activity of **ASX-173**. It exhibits cytotoxicity in multiple cancer cell lines, especially under asparagine-deprived conditions.[7] Combination treatment with ASNase, an enzyme that depletes extracellular asparagine, results in a synergistic anticancer effect by creating a bicompartamental blockade of asparagine metabolism.[8] This combination has been shown to induce cell cycle arrest, apoptosis, and disrupt nucleotide synthesis in leukemia cells.[1][2][7]

In Vivo Studies

In a mouse xenograft model using OCI-AML2 acute myeloid leukemia cells, the combination of **ASX-173** and ASNase significantly delayed tumor growth.[1][8] This finding is particularly important as it demonstrates the potential of **ASX-173** to sensitize ASNase-resistant tumors to treatment in an in vivo setting.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **ASX-173**.

Parameter	Value	Cell Line/System	Reference
IC50	0.113 μ M	Recombinant human ASNS	[7]
Ki	0.4 nM	Recombinant human ASNS	[7]

Table 1: Biochemical Potency of **ASX-173**

Cell Line	Condition	Effect	Reference
HEK-293A	ASX-173 treatment	Reduced cell growth	[4]
MV4;11	Asparagine deprivation + ASX-173	Cell cycle arrest, apoptosis, autophagy	[7]
OCI-AML2	ASNase + ASX-173	Disrupted nucleotide biosynthesis	[7]
RS4;11 (ASNS-deficient)	ASX-173 treatment	Restored sensitivity to ASNase	[7]

Table 2: In Vitro Cellular Effects of **ASX-173**

Experimental Protocols

Asparagine Synthetase Activity Assay

The activity of recombinant human asparagine synthetase in the presence of **ASX-173** was determined by measuring the rate of inorganic pyrophosphate (PPi) production using a continuous assay with a Pyrophosphate Reagent (Sigma).[1] This method allows for the continuous monitoring of enzyme activity.[1]

Cell Cycle Analysis

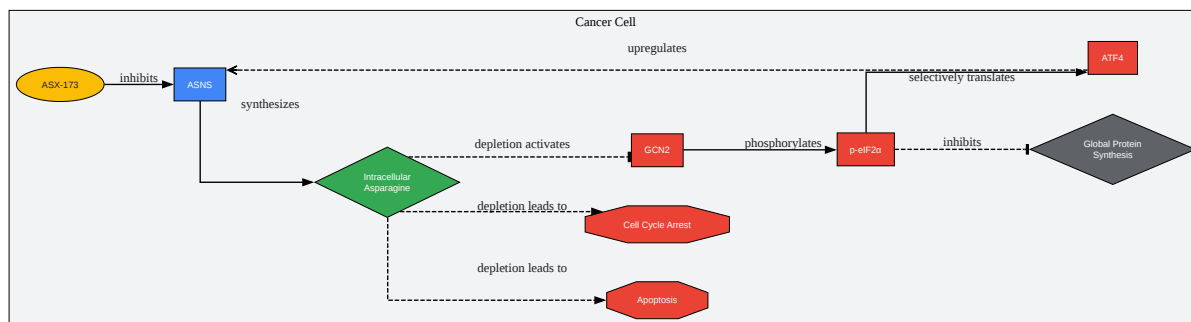
MV4;11 cells were treated with **ASX-173** under asparagine-deprived conditions for 48 hours.[7] Following treatment, the cells were harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide). The DNA content of the cells was then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).[1]

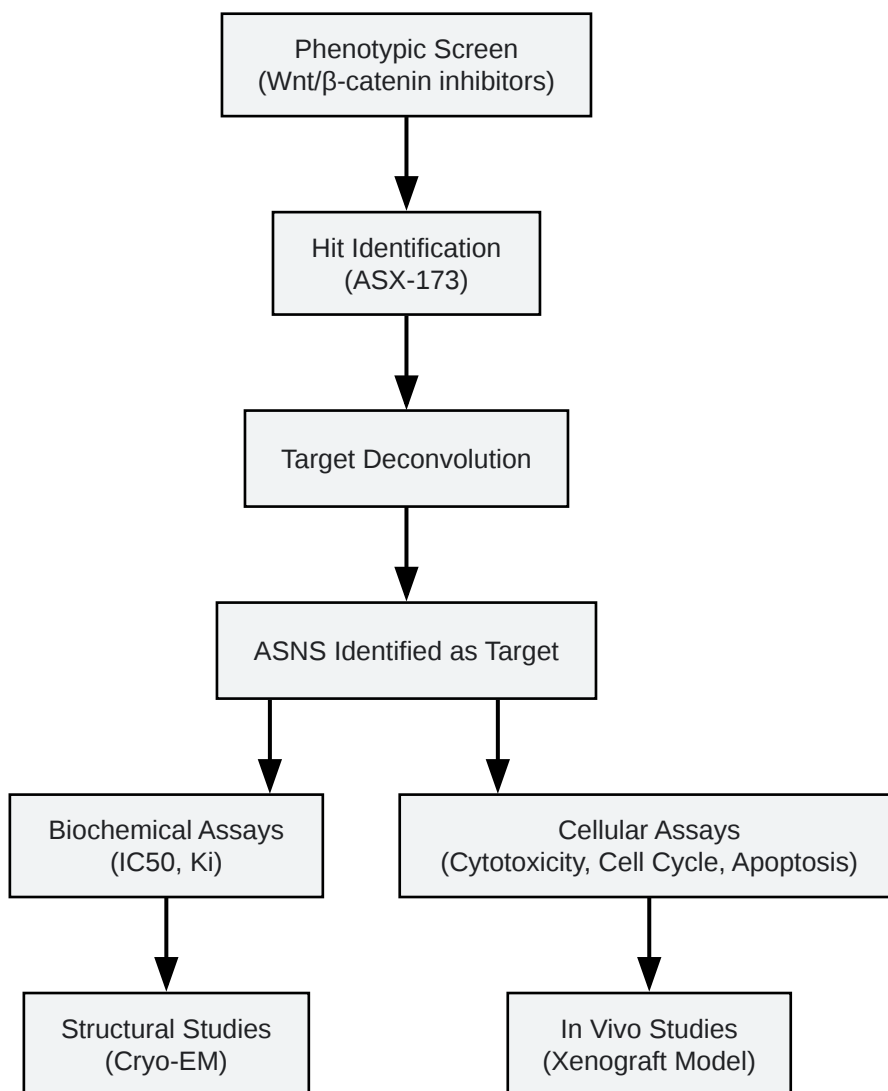
Cryo-Electron Microscopy (Cryo-EM)

To elucidate the binding mode of **ASX-173**, a cryo-EM structure of the human ASNS in complex with **ASX-173**, AMP, Mg²⁺, and pyrophosphate was determined.[4][5] The protein complex was vitrified on EM grids and imaged using a transmission electron microscope. The resulting images were processed to generate a high-resolution three-dimensional reconstruction of the complex, revealing the inhibitor's binding pocket.[4][5]

Visualizations

Signaling Pathway





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